molecular formula C8H8BrNO B1337875 2-Amino-3-bromo-5-methylbenzaldehyde CAS No. 151446-28-5

2-Amino-3-bromo-5-methylbenzaldehyde

Cat. No. B1337875
M. Wt: 214.06 g/mol
InChI Key: YGTPLJBXIOJOPK-UHFFFAOYSA-N
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Description

The compound of interest, 2-Amino-3-bromo-5-methylbenzaldehyde, is a derivative of benzaldehyde with an amino group at the second position, a bromine atom at the third position, and a methyl group at the fifth position on the benzene ring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of 2-Amino-3-bromo-5-methylbenzaldehyde.

Synthesis Analysis

The synthesis of related compounds, such as 2-Amino-3,5-dibromobenzaldehyde, has been reported through multi-step processes. For instance, one method involves the bromination of methyl-o-amino benzoate followed by conversion to a benzoylhydrazide and subsequent oxidation to yield the desired dibromobenzaldehyde . Another approach starts with o-nitrobenzaldehyde, which is reduced to o-amino benzaldehyde and then brominated . These methods suggest that the synthesis of 2-Amino-3-bromo-5-methylbenzaldehyde could potentially be achieved through similar bromination and functional group manipulation strategies.

Molecular Structure Analysis

Studies on compounds such as 2-amino-5-bromobenzoic acid have employed techniques like FT-IR, FT-Raman, and UV spectroscopy, along with density functional theory (DFT) calculations, to analyze molecular conformation and vibrational spectra . These analyses can provide insights into the most stable conformers and the influence of substituents on molecular stability and structure. The molecular structure of 2-Amino-3-bromo-5-methylbenzaldehyde would likely be influenced by the electron-donating amino and methyl groups and the electron-withdrawing bromine atom, affecting its reactivity and physical properties.

Chemical Reactions Analysis

The reactivity of aromatic aldehydes with various reagents has been explored in the literature. For example, a study on the derivatization of aromatic aldehydes for liquid chromatography demonstrates the selective reaction of these compounds in acidic media . Additionally, the reaction of 5-bromo-2-hydroxybenzaldehyde with aminosilanes to form benzaldimine derivatives indicates the potential for 2-Amino-3-bromo-5-methylbenzaldehyde to undergo similar condensation reactions . The presence of the amino group could also facilitate the formation of Schiff bases and other nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic and computational methods. For instance, the vibrational spectra and electronic properties of 2-amino-5-bromobenzoic acid methyl ester have been studied, revealing information about the molecule's dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the behavior of the compound in different environments and can be used to predict the properties of 2-Amino-3-bromo-5-methylbenzaldehyde. The presence of the bromine atom is likely to increase the molecular weight and influence the boiling and melting points, while the amino and methyl groups could affect the solubility and reactivity.

Scientific Research Applications

Chiral Ligand Synthesis and Applications

Research by Li Yuan-yuan (2011) demonstrates the synthesis of chiral amino alcohol polydentate ligands from derivatives of bromobenzaldehyde, showcasing their application as chiral solvating agents for carboxylic acids like ibuprofen and mandelic acid. This suggests that 2-Amino-3-bromo-5-methylbenzaldehyde could potentially serve in the synthesis of novel chiral ligands with applications in asymmetric synthesis and chiral resolution processes (Li Yuan-yuan, 2011).

Novel Synthesis Methods

Xue Hua-yu (2007) explored a multi-step synthesis process involving bromination and further chemical transformations of related benzaldehyde compounds, optimizing conditions for high yield production. This indicates the potential for developing efficient synthesis routes for related compounds, including 2-Amino-3-bromo-5-methylbenzaldehyde, which could be valuable in synthetic organic chemistry (Xue Hua-yu, 2007).

Friedländer Synthesis and Ligand Development

A study by Yi Hu et al. (2003) on the synthesis of 6-bromoquinoline derivatives through the Friedländer condensation involving similar bromobenzaldehyde derivatives highlights the compound's utility in developing novel chelating ligands. This work points towards the potential use of 2-Amino-3-bromo-5-methylbenzaldehyde in creating complex molecules with significant applications in coordination chemistry and materials science (Yi Hu, Gang Zhang, R. Thummel, 2003).

Liquid Crystalline and Fire Retardant Molecules

Z. Jamain et al. (2020) synthesized novel compounds based on a cyclotriphosphazene core containing Schiff base and amide linking units, starting from derivatives of bromobenzaldehyde. These compounds demonstrated liquid crystalline properties and enhanced fire retardant capabilities, suggesting that similarly structured compounds, such as 2-Amino-3-bromo-5-methylbenzaldehyde, could find applications in advanced material sciences (Z. Jamain, M. Khairuddean, Tay Guan-Seng, 2020).

Safety And Hazards

The safety data sheet for 2-Amino-3-bromo-5-methylbenzaldehyde indicates that it is a combustible liquid. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-amino-3-bromo-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-2-6(4-11)8(10)7(9)3-5/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGTPLJBXIOJOPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-5-methylbenzaldehyde

Synthesis routes and methods

Procedure details

The (2-amino-3-bromo-5-methylphenyl)methanol (7.80 g, 36.1 mmol) was dissolved in tetrahydrofuran (20 mL). Dichloromethane (50 mL) was added along with activated carbon (16.3 g). Manganese dioxide (9.4 g, 108 mmol) was added and the solution stirred at 40° C. for 16 h. The solution was cooled to room temperature and vacuum filtered through a celite. The solvent was removed at reduced pressure and the 2-amino-3-bromo-5-methylbenzaldehyde (6.10 g, 28.5 mmol) obtained by recrystallization from diethyl ether/hexanes (1:10, 100 mL) (78% yield): Melting point 99.6-101.2° C. 1H NMR (300 MHz, CDCL3) 9.77 (s, 1H), 7.46 (s, 1H), 7.26 (s, 1H), 6.48 (bs, 2H), 2.76 (s, 3H). HRMS m/z 213.9902; calcd for M+H 213.9962.
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
catalyst
Reaction Step Three

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